molecular formula C12H14F2N2O B602249 (E)-4-(2,4-Difluorobenzoyl)piperidine Oxime CAS No. 691007-07-5

(E)-4-(2,4-Difluorobenzoyl)piperidine Oxime

Cat. No. B602249
M. Wt: 240.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-4-(2,4-Difluorobenzoyl)piperidine Oxime” is a chemical compound with the molecular formula C12H14F2N2O and a molecular weight of 240.25 g/mol . It is used in research and development .


Molecular Structure Analysis

The molecular structure of “(E)-4-(2,4-Difluorobenzoyl)piperidine Oxime” consists of 12 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The boiling point of “(E)-4-(2,4-Difluorobenzoyl)piperidine Oxime” is predicted to be 353.5±42.0 °C. It has a predicted density of 1.32±0.1 g/cm3. It is soluble in methanol. The pKa is predicted to be 10.74±0.70 .

Scientific Research Applications

Antimicrobial Properties

A range of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Some of these compounds, including derivatives 4b, 4g, and 5e, exhibited notable antimicrobial activity against various pathogenic bacterial and fungal strains, suggesting potential for further research in antimicrobial applications (Mallesha & Mohana, 2014).

Bioactivity and Crystal Structure

Another novel compound, synthesized from 1-(4-methylbenzyl)piperidin-4-one oxime, showed broad inhibitory activities against fungi. Its crystal structure was analyzed, revealing a nonplanar molecule with the piperidine exhibiting a chair conformation (Si-jia, 2011).

Antioxidant and Antimicrobial Effect of Vanillin-Derived Piperidin-4-one Oxime Esters

A study focused on vanillin derived piperidin-4-one oxime esters, demonstrating their significant antioxidant and antimicrobial properties. The research highlighted the influence of phenyl ester substituents on the biological activity of the piperidin-4-one oxime core, with certain compounds outperforming standard antioxidants and antimicrobial agents (Harini et al., 2012).

Synthesis and Biological Studies of Piperidin-4-one Oxime Derivatives

A range of 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes were synthesized and evaluated for antimicrobial activity. These compounds, after thorough structural characterization, showed significant activity against selected bacterial and fungal strains (Sundararajan et al., 2015).

Corrosion Inhibition Properties

Research on piperidin-4-one oxime derivatives has also extended into materials science, particularly for corrosion inhibition. Studies have shown that certain derivatives are effective corrosion inhibitors for mild steel in hydrochloric acid medium, indicating potential applications in industrial settings (Senthilkumar et al., 2009).

Safety And Hazards

The safety data sheet (SDS) for “(E)-4-(2,4-Difluorobenzoyl)piperidine Oxime” provides important information about its hazards. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If it comes into contact with the skin, remove contaminated clothing and wash off with soap and plenty of water. If it comes into contact with the eyes, rinse with pure water for at least 15 minutes. If ingested, rinse the mouth with water and do not induce vomiting .

properties

IUPAC Name

(NE)-N-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c13-9-1-2-10(11(14)7-9)12(16-17)8-3-5-15-6-4-8/h1-2,7-8,15,17H,3-6H2/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQWROFRHWHKFE-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=NO)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1/C(=N\O)/C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(2,4-Difluorobenzoyl)piperidine Oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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